N-Butyl-d9-amine
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Overview
Description
N-Butyl-d9-amine is an organic compound, specifically an amine . It is one of the four isomeric amines of butane, the others being sec-butylamine, tert-butylamine, and isobutylamine . It is a colorless liquid that acquires a yellow color upon storage in air . It is known to have the fishy, ammonia-like odor common to amines .
Synthesis Analysis
N-Butylamine is produced by the reaction of ammonia and alcohols over alumina . The reaction is as follows: CH3(CH2)3OH + NH3 → CH3(CH2)3NH2 + H2O . A comparative study showed that n-butylamine is one of the most effective additives for the analysis of metabolite composition in electrospray ionization (ESI) in negative ion mode (ESI(-)) .Molecular Structure Analysis
The molecular formula of N-Butyl-d9-amine is C4H11N . The average mass is 73.137 Da and the monoisotopic mass is 73.089149 Da .Chemical Reactions Analysis
N-Butylamine exhibits reactions typical of other simple alkyl amines, i.e., alkylation, acylation, condensation with carbonyls . It forms complexes with metal ions, examples being cis- and trans-[PtI2(NH2Bu)2] .Physical And Chemical Properties Analysis
N-Butyl-d9-amine has a density of 0.7±0.1 g/cm3 . Its boiling point is 77.3±3.0 °C at 760 mmHg . The vapor pressure is 97.3±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.8±0.0 kJ/mol . The flash point is -14.4±0.0 °C . The index of refraction is 1.406 .Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines, related to N-Butyl-d9-amine, are versatile intermediates for asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).
Oxidation Products of Antioxidants
Studies on N,N′-substituted p-phenylenediamines, closely related to N-Butyl-d9-amine, reveal insights into their electrochemical and spectroscopic properties and their role as antioxidants in the rubber industry (Rapta et al., 2009).
Biomass-Based Alcohol Amination
Amines, including those related to N-Butyl-d9-amine, are key intermediates in chemical industry applications, including the synthesis of agrochemicals, pharmaceuticals, and food additives. Catalytic amination of biomass-based alcohols is an important process in this context (Pera‐Titus & Shi, 2014).
Tautomerism in Drug Development
The study of N-substituted acridin-9-amines, which are structurally similar to N-Butyl-d9-amine, provides insights into their structural and spectroscopic properties, crucial for developing anticancer and antibacterial drugs (Krzymiński et al., 2020).
Synthesis of N-Methyl- and N-Alkylamines
Reductive amination processes using cobalt oxide nanoparticles demonstrate efficient methods for synthesizing N-methylated and N-alkylated amines, which are structurally similar to N-Butyl-d9-amine (Senthamarai et al., 2018).
Amination Kinetics in Polymer Chemistry
The kinetics of amination reactions involving butylamine isomers, including compounds related to N-Butyl-d9-amine, are studied for applications in polyelectrolyte chemistry (Kawabe & Yanagita, 1973).
Catalytic Amination for Amine Synthesis
Catalytic processes involving biomass-based alcohols and amines, closely related to N-Butyl-d9-amine, are crucial for synthesizing a wide range of amines used in various industrial applications (Murugesan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABUPZFAYXKJW-YNSOAAEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-d9-amine |
Citations
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